molecular formula C18H15N5O2 B11009159 2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11009159
M. Wt: 333.3 g/mol
InChI Key: GJVCCESQJBSGNZ-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents on the phenyl and pyridyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions typically involve the use of palladium catalysts and suitable ligands under controlled temperature and pressure.

Another method involves intramolecular electrochemical dehydrogenative N–N bond formation. This metal- and oxidant-free method uses N-(2-pyridyl)amidines as starting materials and is conducted under mild and scalable electrolytic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern on the phenyl and pyridyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15N5O2/c1-24-13-5-6-14(16(10-13)25-2)17-21-18-20-9-7-15(23(18)22-17)12-4-3-8-19-11-12/h3-11H,1-2H3

InChI Key

GJVCCESQJBSGNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CN=CC=C4)OC

Origin of Product

United States

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